molecular formula C24H25N3O4S B11436379 8-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11436379
M. Wt: 451.5 g/mol
InChI Key: KYDIVZBPRBQEKU-UHFFFAOYSA-N
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Description

8-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with various functional groups such as dimethoxyphenyl, ethoxyphenyl, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridothiadiazine Core: The initial step involves the cyclization of appropriate precursors to form the pyrido[2,1-b][1,3,5]thiadiazine core. This can be achieved through the reaction of a substituted pyridine derivative with a thiadiazine precursor under acidic or basic conditions.

    Introduction of Substituents: The next step involves the introduction of the 3,4-dimethoxyphenyl and 2-ethoxyphenyl groups. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

    Formation of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group at the 9-position. This can be achieved through the reaction of the intermediate compound with a suitable nitrile reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents at specific positions on the aromatic rings or the pyridothiadiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptor Interactions: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.

    DNA/RNA Interactions: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

8-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared with other similar compounds, such as:

    Pyridothiadiazine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl Substituted Compounds: Compounds with similar phenyl substituents but different core structures.

    Carbonitrile Compounds: Compounds with similar carbonitrile groups but different overall structures.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

8-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C24H25N3O4S/c1-4-31-20-8-6-5-7-19(20)26-14-27-23(28)12-17(18(13-25)24(27)32-15-26)16-9-10-21(29-2)22(11-16)30-3/h5-11,17H,4,12,14-15H2,1-3H3

InChI Key

KYDIVZBPRBQEKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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